molecular formula C19H21FN2O2 B5748890 1-(2-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine

1-(2-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine

Cat. No. B5748890
M. Wt: 328.4 g/mol
InChI Key: OISAWXYVRVJIGI-UHFFFAOYSA-N
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Description

1-(2-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine, commonly known as FBP, is a chemical compound that belongs to the class of piperazine derivatives. FBP has been used in various scientific research studies due to its potential pharmacological properties.

Mechanism of Action

FBP is believed to act as a serotonin receptor antagonist, which means it blocks the action of serotonin in the brain. This mechanism of action is similar to that of some antidepressant medications. FBP has also been shown to have an affinity for dopamine receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
FBP has been shown to have various biochemical and physiological effects. In animal studies, FBP has been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine. FBP has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FBP in lab experiments is its well-established synthesis method, which allows for easy replication. FBP has also been shown to have potential therapeutic effects, making it a promising compound for further research. However, one of the limitations of using FBP in lab experiments is its limited availability, which may make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for research on FBP. One potential direction is to investigate its potential use in the treatment of various psychiatric conditions, including depression and anxiety. Another direction is to explore its potential use as a diagnostic tool for certain diseases. Additionally, further studies are needed to fully understand the mechanism of action of FBP and its potential side effects.

Synthesis Methods

FBP can be synthesized through a multi-step process that involves the reaction between 2-fluorobenzoic acid and 3-methoxybenzylamine. The resulting intermediate is then reacted with piperazine to obtain FBP. The synthesis method of FBP has been well-established and can be easily replicated in a laboratory setting.

Scientific Research Applications

FBP has been widely used in scientific research studies due to its potential pharmacological properties. It has been investigated for its potential use in the treatment of various conditions, including depression, anxiety, and schizophrenia. FBP has also been studied for its potential use as a diagnostic tool for certain diseases.

properties

IUPAC Name

(2-fluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-16-6-4-5-15(13-16)14-21-9-11-22(12-10-21)19(23)17-7-2-3-8-18(17)20/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISAWXYVRVJIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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